Diisopropyl phenylphosphonate

Overview

Description

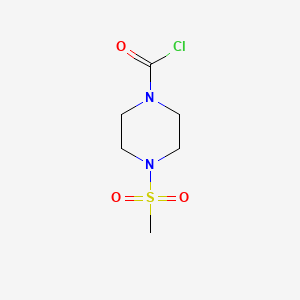

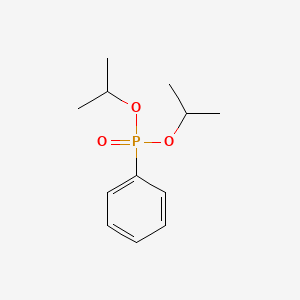

Diisopropyl phenylphosphonate is a chemical compound with the linear formula C12H19O3P . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

Phosphonic acids, such as diisopropyl phenylphosphonate, can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions .Molecular Structure Analysis

The molecular structure of diisopropyl phenylphosphonate consists of a phosphonic acid that is diesterified with alkyl groups . The phosphorus atom is also directly attached to an alkyl group . The linear formula is C12H19O3P and the molecular weight is 242.257 .Chemical Reactions Analysis

Phosphinic and phosphonic acids, like diisopropyl phenylphosphonate, can be prepared from their esters by hydrolysis or dealkylation . The hydrolysis can occur under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .Mechanism of Action

Safety and Hazards

Future Directions

Phosphinic and phosphonic acids, including diisopropyl phenylphosphonate, have a wide range of applications due to their biological activity . They are used in the treatment of various diseases and conditions, including bacterial infections, DNA virus and retrovirus infections, brain disorders, and osteoporosis . Future research may focus on optimizing the synthesis process and exploring new applications in medicine and other fields .

properties

CAS RN |

7237-16-3 |

|---|---|

Molecular Formula |

C12H19O3P |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

di(propan-2-yloxy)phosphorylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-10(2)14-16(13,15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |

InChI Key |

CTLLAZAHTUAAGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C1=CC=CC=C1)OC(C)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

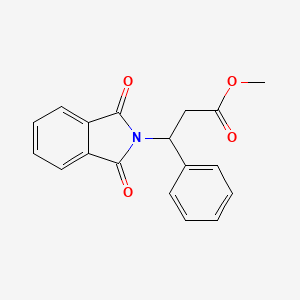

![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B8765872.png)